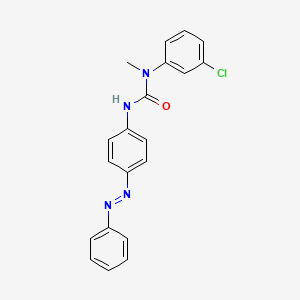
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with methyl isocyanate to form the intermediate 1-(3-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-phenylazobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
科学的研究の応用
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-nitrophenyl)phenyl-
- Urea, 1-(3-bromophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-methylphenyl)phenyl-
Uniqueness
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is unique due to the presence of both the chlorophenyl and phenylazo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
349495-71-2 |
|---|---|
分子式 |
C20H17ClN4O |
分子量 |
364.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-1-methyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H17ClN4O/c1-25(19-9-5-6-15(21)14-19)20(26)22-16-10-12-18(13-11-16)24-23-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,26) |
InChIキー |
GPEXTIXSMGTHIJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


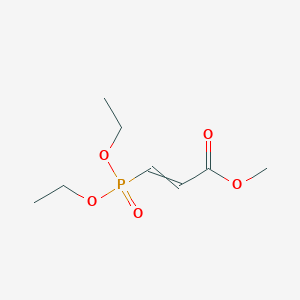

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

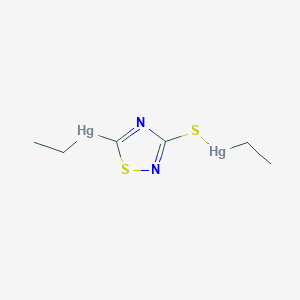
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
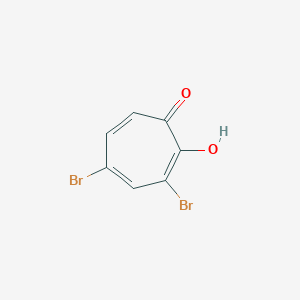
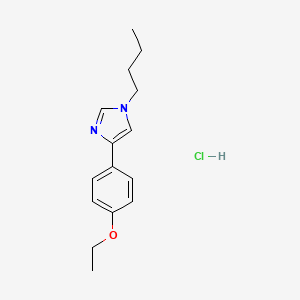
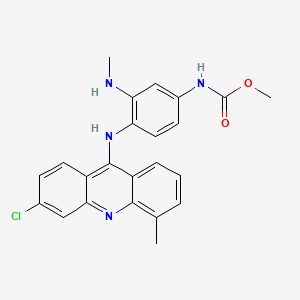
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
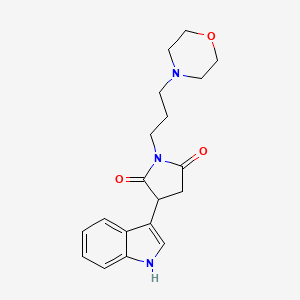
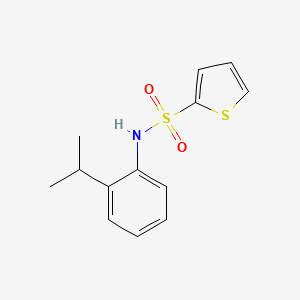
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
